

# A Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-Met-Glu-OH*

Cat. No.: *B089144*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Methionyl-Glutamic Acid (**H-Met-Glu-OH**), a dipeptide composed of methionine and glutamic acid, has emerged as a molecule of interest in the field of pharmacology, particularly for its potential antithrombotic properties. This technical guide provides a comprehensive overview of the available scientific data on **H-Met-Glu-OH**, including its chemical identifiers, biological activity, and the underlying mechanism of action. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts.

## Chemical Identifiers and Properties

The accurate identification of **H-Met-Glu-OH** is critical for research and regulatory purposes. While a specific CAS number for the Methionyl-Glutamic acid sequence is not consistently reported in major chemical databases, its isomer, Glutamyl-Methionine (H-Glu-Met-OH), is assigned CAS number 4423-22-7.<sup>[1]</sup> Researchers should exercise caution and verify the identity of the compound through analytical methods.

Identifier	Value	Source
Compound Name	Methionyl-Glutamic Acid	N/A
Abbreviation	Met-Glu, ME	[2][3]
Molecular Formula	C10H18N2O5S	[1]
Molecular Weight	278.33 g/mol	[1]
Isomeric CAS Number	4423-22-7 (for Glu-Met)	[1]
PubChem CID (Isomer)	6426949 (for Glu-Met)	[1]

## Biological Activity and Mechanism of Action

Recent studies have highlighted the significant antiplatelet and antithrombotic activity of **H-Met-Glu-OH**. This dipeptide has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as a novel therapeutic agent for thrombotic diseases.[2][3]

### Antiplatelet and Antithrombotic Effects

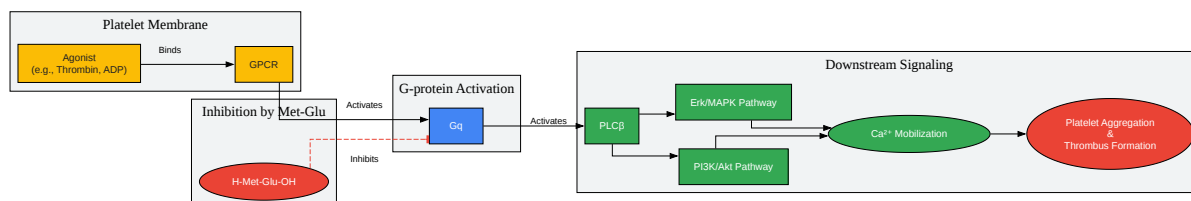
**H-Met-Glu-OH** inhibits platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), thrombin, and collagen.[2] In vivo studies have demonstrated that it can significantly attenuate ferric chloride-induced thrombus formation in rats.[2] A noteworthy characteristic of this dipeptide is its potent antithrombotic effect without a corresponding increase in bleeding time, a common side effect of many traditional antiplatelet drugs.[2]

### Signaling Pathway

The primary mechanism of action for **H-Met-Glu-OH**'s antiplatelet activity involves the inhibition of the Gq-mediated signaling pathway in platelets.[2][3] Platelet activation by agonists like thrombin and ADP often involves the activation of G protein-coupled receptors (GPCRs) linked to the Gq alpha subunit.[4][5] This activation cascade is crucial for platelet shape change, granule secretion, and aggregation.[5]

**H-Met-Glu-OH** targets the Gq-protein, leading to the downregulation of the phosphorylation of Phospholipase C $\beta$  (PLC $\beta$ ). [2][6] PLC $\beta$  is a key downstream effector of Gq, and its activation is a critical step in intracellular calcium ion mobilization. By inhibiting PLC $\beta$  phosphorylation, **H-**

**Met-Glu-OH** effectively dampens the downstream signaling cascades, including the PI3K/Akt and Erk/MAPK pathways, which are important for platelet activation.[2]



[Click to download full resolution via product page](#)

**Figure 1:** Proposed signaling pathway for the antiplatelet action of **H-Met-Glu-OH**.

## Experimental Protocols

This section outlines the key experimental methodologies that have been employed in the study of **H-Met-Glu-OH**.

### Isolation and Identification

A reported method for the isolation and identification of **H-Met-Glu-OH** from a complex mixture, such as a protein hydrolysate, involves the following steps:[2]

- **Chromatographic Separation:** Separation is achieved using a YMC ODS-A C18 column.
- **Mass Spectrometric Analysis:** Identification is confirmed using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

### In Vitro Antiplatelet Aggregation Assay

The antiplatelet activity of **H-Met-Glu-OH** can be assessed using impedance aggregometry in whole blood.<sup>[7]</sup>

- **Sample Preparation:** Washed platelets are prepared and pre-incubated with either a vehicle control or varying concentrations of **H-Met-Glu-OH** for 5 minutes at 37°C.
- **Agonist Induction:** Platelet aggregation is induced by adding agonists such as ADP, thrombin, or collagen.
- **Measurement:** The change in impedance due to platelet aggregation is measured over time.
- **Analysis:** The extent of inhibition of platelet aggregation by **H-Met-Glu-OH** is calculated relative to the control.

## Western Blot Analysis of Signaling Proteins

To investigate the effect of **H-Met-Glu-OH** on intracellular signaling pathways, Western blotting can be performed.<sup>[6]</sup>

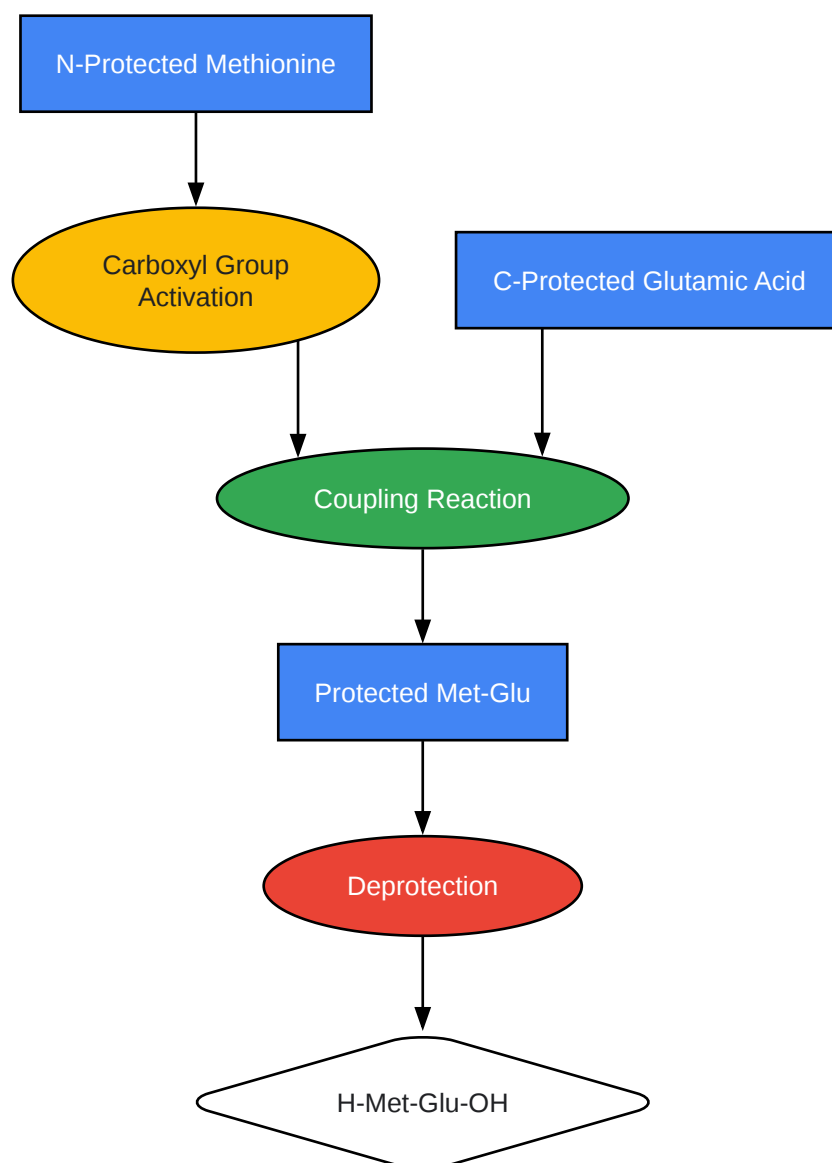
- **Cell Lysis:** Platelets, after treatment with **H-Met-Glu-OH** and/or a Gq-specific inhibitor (e.g., YM254890), are lysed to extract total protein.
- **Protein Quantification:** The concentration of the extracted protein is determined.
- **SDS-PAGE and Transfer:** Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PLC $\beta$ , phospho-Akt, phospho-Erk1/2) and total proteins.
- **Detection:** Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a suitable detection method.

## Synthesis of H-Met-Glu-OH

The chemical synthesis of **H-Met-Glu-OH** can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general approach for dipeptide synthesis involves the following key steps:

- **Protection of Functional Groups:** The amino group of methionine and the side-chain carboxyl group of glutamic acid are protected with suitable protecting groups (e.g., Boc or Fmoc for the amino group, and a benzyl or t-butyl ester for the carboxyl group) to prevent unwanted side reactions.
- **Activation of the Carboxyl Group:** The carboxyl group of the N-protected methionine is activated to facilitate the formation of the peptide bond.
- **Coupling Reaction:** The activated N-protected methionine is reacted with the C-protected glutamic acid to form the dipeptide.
- **Deprotection:** The protecting groups are removed to yield the final **H-Met-Glu-OH** dipeptide.

A specific patented method for synthesizing dipeptides with glutamic acid as the first amino acid residue involves protecting the amino group of glutamic acid-5 methyl ester with carbobenzoxy, reacting with dicyclohexylcarbodiimide and N-hydroxysuccinimide to form an active ester, followed by reaction with the second amino acid and subsequent deprotection via hydrogenation.<sup>[8]</sup> A similar strategy, reversing the order of the amino acids, could be adapted for the synthesis of **H-Met-Glu-OH**.



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for the chemical synthesis of **H-Met-Glu-OH**.

## Future Directions

The discovery of the antiplatelet and antithrombotic properties of **H-Met-Glu-OH** opens up new avenues for research and development. Future studies should focus on:

- Pharmacokinetics and Pharmacodynamics: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of **H-Met-Glu-OH**, as well as dose-response relationships for its therapeutic effects.

- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of **H-Met-Glu-OH** to optimize its potency, selectivity, and pharmacokinetic properties.
- Clinical Trials: If preclinical studies are successful, well-designed clinical trials will be necessary to evaluate the safety and efficacy of **H-Met-Glu-OH** in humans for the prevention and treatment of thrombotic diseases.
- Clarification of Chemical Identifiers: Concerted efforts are needed to establish a specific and universally recognized CAS number for Methionyl-Glutamic acid to avoid ambiguity in future research and commercialization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Glutamylmethionine | C<sub>10</sub>H<sub>18</sub>N<sub>2</sub>O<sub>5</sub>S | CID 6426949 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. A novel di-peptide Met-Glu from collagen hydrolysates inhibits platelet aggregation and thrombus formation via regulation of Gq-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. A regulatory node involving Gαq, PLCβ, and RGS proteins modulates platelet reactivity to critical agonists - PMC [pmc.ncbi.nlm.nih.gov]
5. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
6. researchgate.net [researchgate.net]
7. Monitoring the effectiveness of antiplatelet therapy: opportunities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
8. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]

- To cite this document: BenchChem. [A Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089144#h-met-glu-oh-cas-number-and-identifiers\]](https://www.benchchem.com/product/b089144#h-met-glu-oh-cas-number-and-identifiers)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)